Product packaging for EXALITE 392E(Cat. No.:CAS No. 118216-60-7)

EXALITE 392E

Cat. No.: B1168570
CAS No.: 118216-60-7
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Description

Historical Context and Evolution as a Laser Dye

The development of laser dyes in the mid-20th century revolutionized the field of tunable lasers, allowing for the generation of coherent light across a broad spectrum by simply changing the gain medium. Before the advent of dyes like EXALITE 392E, achieving continuous wave (CW) laser operation at wavelengths below 400 nm was challenging, with dyes like polyphenyl 1 exhibiting limitations such as marginal solubility in common solvents like ethylene (B1197577) glycol and inefficient absorption of suitable pump laser lines researchgate.net.

This compound emerged as part of a series of UV-fluorescing dyes developed by Exciton, Inc. researchgate.net. These new dyes were designed to overcome some of the limitations of earlier compounds, offering improved solubility in solvents like ethylene glycol and better spectral overlap with common pump sources such as argon ion lasers researchgate.net. The introduction of this compound marked a step forward in enabling more efficient and practical CW laser operation in the near-UV and blue spectral range.

Fundamental Role in Ultraviolet and Blue Wavelength Laser Systems

This compound is specifically known for its efficient performance in laser systems operating in the ultraviolet and blue wavelength regions, typically spanning from approximately 370 nm to over 400 nm optica.orgnih.gov. Its spectral characteristics, including absorption and emission properties, are well-suited for pumping by UV lines of argon ion lasers, such as the 334-364 nm range researchgate.netluxottica.com.

The dye's ability to lase efficiently in this spectral range is crucial for applications requiring short-wavelength coherent light. For instance, a publication in Applied Optics in 1988 detailed the efficient CW operation of a laser using this compound between 373 and 408 nm optica.orgnih.gov. This demonstrated its fundamental role in enabling tunable laser sources in a previously difficult-to-access spectral region with high efficiency.

The "E" designation in this compound indicates its suitability for dissolving in ethylene glycol, a high-viscosity solvent commonly used in CW dye lasers to form a free-flowing jet, which helps dissipate heat and prevent triplet-state accumulation researchgate.netluxottica.com.

Positioning within Contemporary Photonic Research Applications

In contemporary photonic and spectroscopic research, this compound continues to be utilized in applications that leverage its UV-blue lasing capabilities. Its role extends beyond simply generating laser light to serving as a probe or active component in more complex experimental setups.

One area of application is in spectroscopic studies, such as laser-induced fluorescence (LIF). This compound lasers have been employed to study the properties of sputtered atoms by exciting specific transitions and analyzing the resulting fluorescence electricrocket.org. For example, a tunable ring dye laser pumped by an argon ion laser's UV output, using this compound, generated laser output at approximately 390 nm with a narrow bandwidth, enabling precise measurements of atomic Doppler profiles electricrocket.org.

Furthermore, this compound has found use in photoluminescence excitation (PLE) measurements. In studies investigating materials like Er-doped Gallium Nitride (GaN), an this compound dye laser pumped by an Ar+ multi-line UV laser has been used to excite the material and study its luminescence properties in the near-infrared range jkps.or.kr. This highlights its utility in characterizing the optical behavior of novel semiconductor materials for potential photonic devices.

More recently, this compound has been integrated with nanophotonic structures. Research involving aluminum nanoantenna arrays for fluorescence-based sensing applications has utilized this compound as a near-UV fluorescent dye scispace.com. By coating nanoantenna arrays with this compound, researchers have demonstrated enhanced and directionally controlled fluorescence emission in the near-UV range (~360 nm), relevant for various biosensing applications scispace.com.

Properties

CAS No.

118216-60-7

Molecular Formula

C24H31NO3

Synonyms

EXALITE 392E

Origin of Product

United States

Photophysical Characterization and Spectroscopic Response

Absorption and Fluorescence Spectral Profiles

The absorption and fluorescence characteristics of EXALITE 392E have been experimentally investigated, revealing key spectral features. researchgate.netresearchgate.netresearchgate.net The absorption spectrum of this compound dissolved in ethylene (B1197577) glycol has been reported, showing significant absorption in the ultraviolet region. optica.org The absorption profile demonstrates good overlap with common pumping sources such as argon ion laser lines at wavelengths between 334–364 nm or 300–336 nm, which is advantageous for laser applications. researchgate.net

Specific absorption and fluorescence maxima have been recorded for this compound in different solvents and under varying pumping conditions. For instance, in ethylene glycol, absorption maxima (λ-max) are observed around 336 nm and 392 nm, depending on the pump source used. luxottica.com The fluorescence maximum (λ-max) in ethylene glycol is typically found around 393 nm. luxottica.com The dye is noted for exhibiting a low Stokes shift in its fluorescence, indicating minimal energy loss between absorption and emission and limited structural changes in the excited state. researchgate.net

The dye-laser output spectrum using this compound has been shown to operate efficiently in the range of 373 to 408 nm. researchgate.netoptica.orgresearchgate.net

The following table summarizes some reported spectral data for this compound:

SolventPump SourceConcentration (molar)Absorption λ-max (nm)Fluorescence λ-max (nm)Lasing Range (nm)
Ethylene GlycolAr(uv, all lines)2.77 x 10⁻³336393375-411
Ethylene GlycolAr(mid uv)1.6 x 10⁻³392-373-408
Ethylene GlycolAr(334-364)2.77 x 10⁻³393-375-410
Ethylene GlycolAr(mid uv)1.5 x 10⁻³392-375-410
Methanol--Normalized spectrumNormalized spectrum-

Solvatochromic Phenomena and Solvent-Dependent Spectral Shifts

Solvatochromism, the phenomenon where the absorption and emission spectra of a compound change with the polarity of the solvent, is a significant aspect of the photophysical behavior of many organic dyes. bsu.eduwikipedia.org This effect arises from differential stabilization of the ground and excited states by solvent molecules, which alters the energy gap between these states. wikipedia.org

While specific detailed studies on the solvatochromism of this compound across a wide range of solvents are not extensively detailed in the provided information beyond its use in ethylene glycol and methanol, research on other dyes within the Exalite series, such as Exalite 384, Exalite 416, Exalite 404, and Exalite 417, provides valuable insight into the expected behavior of this compound. researchgate.netresearchgate.netresearchgate.net These studies have investigated solvatochromic shifts in various polar protic, polar aprotic, and non-polar solvents. researchgate.netresearchgate.netresearchgate.net

Investigations on Exalite 404 and Exalite 417, for example, have shown that their ground and excited state dipole moments can be estimated from the solvatochromic shifts of their absorption and fluorescence spectra as a function of solvent dielectric constant and refractive index. researchgate.netresearchgate.netresearchgate.net These studies revealed that the excited state dipole moments were larger than those in the ground state for these related Exalite dyes. researchgate.net Given that this compound belongs to the same series and shares structural similarities with other Exalite dyes, it is highly probable that it also exhibits solvatochromic behavior, with its spectral properties being influenced by solvent polarity and potentially hydrogen bonding interactions. The designation "E" in this compound specifically highlights its suitability for dissolving in ethylene glycol, underscoring the importance of solvent choice for optimal performance. luxottica.com

Quantum Efficiency and Emission Performance in Solution

The quantum efficiency of a fluorescent molecule is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. High quantum efficiency is a desirable property for laser dyes and fluorescent probes. The Exalite series dyes, including this compound, are generally described as being highly fluorescent. researchgate.net

This compound has been specifically noted as a new laser dye capable of efficient continuous-wave (CW) operation in the 373 to 408 nm range. optica.orgresearchgate.net Its performance as a laser dye, including its output power as a function of pump power, is an indicator of its emission efficiency in solution. optica.org Furthermore, this compound was utilized in studies investigating fluorescence enhancement using nanoantenna arrays, where it was described as a near UV dye with a "high intrinsic quantum yield (QY)". optica.orgscispace.comoptica.org This suggests that the molecule itself possesses a relatively high inherent efficiency for converting absorbed photons into emitted photons when in solution. The efficiency of laser dyes is directly related to their fluorescence quantum yield.

Excited State Dynamics and Relaxation Pathways

Upon absorption of a photon, a molecule is promoted to an excited electronic state. The subsequent fate of this excited state involves various dynamic processes and relaxation pathways, including radiative relaxation (fluorescence), non-radiative relaxation (internal conversion, intersystem crossing), and potentially photochemical reactions. Understanding these dynamics is crucial for comprehending the fluorescence and lasing properties of this compound.

The low Stokes shift observed in the fluorescence of this compound suggests that the molecule undergoes minimal structural changes or significant solvent reorganization in the excited state before emitting a photon. researchgate.net This implies that the geometry of the molecule in the excited state is similar to that in the ground state, leading to emission occurring from a similar configuration as the one reached upon absorption.

As a laser dye, this compound functions by undergoing stimulated emission, a process where an excited molecule is induced to emit a photon by an incoming photon of the same energy and phase. This process requires a population inversion, where a significant number of molecules are in the excited state. dokumen.pub Efficient laser action is indicative of effective pumping to the excited state and a favorable balance between stimulated emission and competing relaxation pathways. The ability of this compound to operate as an efficient CW laser dye between 373 and 408 nm implies that radiative relaxation is a dominant and efficient decay pathway from its excited state in the lasing medium. optica.orgresearchgate.net

While detailed studies specifically elucidating the complete excited state dynamics and all relaxation pathways of this compound in solution were not extensively provided, the use of the dye in studies involving ultrafast dynamics near nanoantennas suggests research in this area is being conducted, albeit potentially focused on environmental effects on relaxation times rather than intrinsic molecular processes in solution. metaconferences.org General concepts of excited state dynamics and relaxation pathways in molecular systems, including processes like internal conversion and intersystem crossing, are relevant to understanding the behavior of fluorescent dyes. lubergroup.chrsc.orgnih.gov However, without specific experimental data for this compound, a detailed description of all its relaxation pathways cannot be provided based solely on the available information.

Computational Chemistry and Theoretical Photophysical Modeling

Electronic Structure Elucidation and Ground State Geometries

Computational methods are used to optimize the ground state geometries of molecules like EXALITE 392E. Understanding the electronic structure in the ground state is fundamental to predicting how the molecule will behave upon excitation. researchgate.netresearchgate.net

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for optimizing the ground state geometries of molecules. researchgate.netresearchgate.net DFT calculations can provide insights into the spatial distribution of electrons and the relative stability of different molecular conformations. Studies on related Exalite dyes have utilized DFT with specific functionals and basis sets, such as DFT/B3LYP/6-311G + (d), implemented in software like Gaussian09, to support experimental findings regarding ground state properties. researchgate.net

Analysis of Intramolecular Charge Transfer (ICT)

Intramolecular Charge Transfer (ICT) is a phenomenon where electron density shifts within a molecule upon excitation, significantly influencing its photophysical properties. Analysis of ICT can be performed computationally, for instance, through Natural Bond Orbital (NBO) analysis. researchgate.netresearchgate.net This analysis helps to demonstrate the extent of charge redistribution and hybridization within the molecule, providing a deeper understanding of the electronic transitions. researchgate.netresearchgate.net

Excited State Properties and Dynamics

Investigating the excited state properties and dynamics of laser dyes is essential for understanding their fluorescence and lasing characteristics. Computational methods allow for the theoretical prediction of how a molecule behaves after absorbing light and transitioning to a higher energy state. researchgate.netresearchgate.netresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) Calculations

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT specifically designed to study the excited-state properties of molecules, including absorption spectra and fluorescence. researchgate.netresearchgate.netontosight.aimaterialscloud.org TD-DFT calculations can be performed to optimize excited state geometries and evaluate electronic transition energies. researchgate.netresearchgate.net This method is based on the time-dependent Schrödinger equation and the Runge-Gross theorem and is used to calculate excited-state energies and properties. ontosight.ai While powerful, TD-DFT has limitations, such as the adiabatic approximation and the dependence on the choice of exchange-correlation functional. ontosight.ai

Semiempirical Wave Function Models (e.g., ZINDO)

Semiempirical wave function models, such as ZINDO, are also employed to evaluate the electronic transition energies of molecules, particularly for solvated systems. researchgate.netresearchgate.net The ZINDO method, specifically ZINDO/S, is used for calculating excited states and electronic spectra. wikipedia.orggaussian.com It involves a Configuration Interaction (CI) calculation considering single-electron excitations within a selected active space. wikipedia.org ZINDO can be combined with continuum solvation models, like the integral equation formalism of the polarizable continuum model (IEF-PCM), to account for solute-solvent interactions and compare theoretical results with experimental data. researchgate.netresearchgate.net

Theoretical Prediction of Electronic Transition Energies

Computational methods like TD-DFT and semiempirical models such as ZINDO are used for the theoretical prediction of electronic transition energies from the ground state to the first electronic excited state. researchgate.netresearchgate.net These predictions are crucial for understanding the absorption and emission properties of laser dyes. Computational studies can evaluate these energies for molecules in vacuum or in different solvent environments, providing insights into solvatochromic effects. researchgate.netresearchgate.net Comparing theoretically predicted transition energies with experimental absorption and fluorescence spectra helps validate the computational models and provides a deeper understanding of the photophysical processes.

Solute-Solvent Interaction Theories

The interaction between a solute molecule, such as this compound, and its solvent significantly impacts its spectroscopic properties, including absorption and emission wavelengths. Theoretical models are employed to describe these complex interactions, which can be broadly classified into specific (e.g., hydrogen bonding) and non-specific (e.g., electrostatic and dispersion) interactions.

Empirical solvent polarity scales, such as the Kamlet–Taft and Catalan scales, are valuable tools for analyzing solute-solvent interactions based on experimental solvatochromic shifts. The Kamlet–Taft scale utilizes parameters like α (hydrogen bond donor acidity), β (hydrogen bond acceptor basicity), and π* (dipolarity/polarizability) to characterize solvents. wikipedia.orgnih.gov Similarly, the Catalan scale employs parameters including SP (solvent polarizability), SdP (solvent dipolarity), SA (solvent acidity), and SB (solvent basicity). nih.govglpbio.com

Computational studies on Exalite dyes, including this compound, have utilized these scales in conjunction with multiple linear regression (MLR) methods to analyze both specific and non-specific solute-solvent interactions. nih.gov By correlating spectroscopic data with these solvent parameters, researchers can deconvolve the contributions of different types of interactions to the observed solvatochromism. nih.govglpbio.comnih.gov

Polarizable Continuum Models (PCMs) are widely used theoretical methods to describe the effect of a solvent as a continuous dielectric medium surrounding the solute molecule. nih.gov Among the various PCM variants, the Integral Equation Formalism of the Polarizable Continuum Model (IEF-PCM) is a popular approach. nih.gov IEF-PCM models the solute cavity within the solvent reaction field, where the solvent's response to the solute's charge distribution is represented by an apparent surface charge on the cavity surface.

Computational investigations of Exalite dyes have combined semiempirical methods, such as ZINDO, with IEF-PCM to calculate the solute-solvent interaction potential. nih.gov This approach allows for the theoretical study of how the solvent environment influences the electronic structure and properties of the dye molecule. IEF-PCM is the default Solvation Model based on Density (SCRF) method in some computational chemistry software packages.

The dipole moment of a molecule, a measure of its charge distribution, can change significantly upon electronic excitation. The theoretical determination of ground (μg) and excited state (μe) dipole moments is crucial for understanding the electronic structure and how it is affected by the solvent environment.

Computational methods, including Density Functional Theory (DFT) for ground state geometries and Time-Dependent Density Functional Theory (TD-DFT) for excited states, are employed to calculate these dipole moments in vacuum and in the presence of a solvent model. nih.gov Solvatochromic methods, which analyze the shift in absorption and fluorescence spectra with solvent polarity, are also used experimentally and in conjunction with theoretical calculations to estimate dipole moments. Methods like Lippert-Mataga, Bakhshiev, and Kawski-Chamma-Viallet equations are applied to correlate spectral shifts with solvent dielectric properties to determine dipole moments. Studies on Exalite dyes have involved computing ground and excited state dipole moments and comparing them with experimentally determined values. nih.gov Generally, the excited state dipole moment of fluorescent dyes is observed to be greater than the ground state dipole moment, indicating a substantial redistribution of π-electron density upon excitation, leading to a more polar excited state.

Polarizable Continuum Models (e.g., IEF-PCM)

Natural Bond Orbital (NBO) Analysis for Hybridization Studies

Natural Bond Orbital (NBO) analysis is a computational technique used to describe the delocalized molecular orbitals in terms of localized Lewis-like orbitals (bonds and lone pairs) and non-Lewis orbitals (antibonds and Rydberg orbitals). This analysis provides insights into the electron density distribution, bonding characteristics, and the hybridization of atomic orbitals within a molecule.

Advanced Research Applications and Integration into Photonic Systems

Fluorescence Enhancement and Directional Control with Nanophotonic Structures

Research has demonstrated the use of EXALITE 392E to study and implement fluorescence enhancement and directional control by integrating the dye with nanophotonic structures, specifically plasmonic nanoantenna arrays. wikipedia.orgchemistrylearner.comalfa-chemistry.com This area of research aims to overcome limitations in conventional fluorescence microscopy and sensing by tailoring the electromagnetic environment surrounding the fluorophore. nih.govloradchemical.comamericanelements.com

Plasmonic nanoantenna arrays have been utilized in conjunction with this compound to achieve enhanced fluorescence emission. wikipedia.orgchemistrylearner.comalfa-chemistry.com These metallic nanostructures are designed to interact with light through surface plasmon resonances, which can lead to a significant increase in the local electromagnetic field strength. nih.govereztech.comwikidata.orgfishersci.pt Experiments involving aluminum nanoantenna arrays coated with this compound have shown notable enhancement of the dye's fluorescence. wikipedia.orgchemistrylearner.comalfa-chemistry.com Specifically, angle-resolved photoluminescence measurements of this compound coated on these arrays have demonstrated up to a 6x enhancement of near-ultraviolet (NUV) fluorescence at 360 nm. wikipedia.orgchemistrylearner.comalfa-chemistry.com This enhancement is understood as a synergistic effect involving increased excitation rates and modification of the dye's quantum yield, influenced by the efficiency of light out-coupling from the nanostructure. wikidata.org

Beyond simple enhancement, plasmonic nanoantenna arrays integrated with this compound enable the control of the far-field emission pattern of the fluorescence. wikipedia.orgchemistrylearner.com The design of these arrays allows for the directional control and steering of the emitted light. wikipedia.orgchemistrylearner.comalfa-chemistry.com Studies have shown that highly directional emission can be obtained at specific designed angles. wikipedia.orgchemistrylearner.comalfa-chemistry.com The ability to control the emission direction is crucial for applications requiring efficient collection of fluorescence or the creation of directed light sources at the nanoscale. The collection angles observed in experiments with this compound coated arrays have shown good agreement with computational modeling results. wikipedia.orgchemistrylearner.comalfa-chemistry.com By varying the pitch of the nanoantenna array, it is possible in principle to achieve different fluorescence emission angles over a broad range. wikipedia.orgalfa-chemistry.com

Computational modeling, particularly using the Finite-Difference Time-Domain (FDTD) method, plays a vital role in understanding and predicting the interactions between plasmonic nanoantennas and fluorescent dyes like this compound. wikipedia.orgchemistrylearner.comalfa-chemistry.com FDTD simulations are a widely used technique for modeling the optical characteristics of nanoscale structures and solving Maxwell's equations to analyze light-matter interactions. americanelements.comamericanelements.com In the context of this compound and nanoantenna arrays, FDTD modeling has been employed to predict both the fluorescence enhancement and the far-field emission patterns. wikipedia.orgchemistrylearner.comalfa-chemistry.com The results obtained from FDTD modeling have shown good agreement with experimental angle-resolved photoluminescence measurements, validating the computational approach for designing and optimizing these photonic systems. wikipedia.orgchemistrylearner.comalfa-chemistry.com It is noted that simplified FDTD models, while useful, may show differences in absolute enhancement levels compared to experimental results due to factors such as the assumption of single, aligned dipoles and idealized array structures in the models, whereas real systems involve numerous dipoles with random orientations and distributions. wikipedia.org

The realization of integrated systems combining fluorescent dyes and nanophotonic structures requires advanced fabrication methodologies. For the studies involving this compound and aluminum nanoantenna arrays, fabrication was carried out using techniques such as electron beam lithography and metal lift-off on fused silica (B1680970) substrates. wikipedia.orgchemistrylearner.comalfa-chemistry.com Looking towards scalable and cost-effective manufacturing for future applications, low-cost fabrication techniques like nanoimprint lithography (NIL) are being explored. wikipedia.orgchemistrylearner.comalfa-chemistry.com NIL is a high-throughput method capable of replicating nanostructures on large surfaces with high fidelity, offering advantages over traditional photolithography for generating nanoscale patterns. wikipedia.orgalfa-chemistry.comfishersci.sefishersci.pt This technique is relevant for creating the precise metallic nanostructures necessary for controlling fluorescence emission. wikipedia.orgalfa-chemistry.comfishersci.sefishersci.ptereztech.com

Here is a summary of experimental findings related to fluorescence enhancement and directional control:

Structure TypeDyeExcitation WavelengthEmission WavelengthObserved EnhancementAgreement with FDTD
Aluminum Nanoantenna ArrayThis compound325 nm LED chemistrylearner.comalfa-chemistry.com360 nm (NUV) wikipedia.orgchemistrylearner.comalfa-chemistry.comUp to 6x wikipedia.orgchemistrylearner.comalfa-chemistry.comGood agreement wikipedia.orgchemistrylearner.comalfa-chemistry.com

Dye solution preparation for these experiments involved a 1.73 mM solution of this compound in an 80:20 %vol mixture of water and ethanol, deposited by drop-casting. wikipedia.orgchemistrylearner.comalfa-chemistry.com

Computational Modeling of Nanoantenna-Dye Interactions (FDTD)

Role in Photoluminescence Excitation (PLE) Spectroscopy

This compound has also been employed in photoluminescence excitation (PLE) spectroscopy, a technique used to investigate the absorption processes in emissive materials by monitoring the photoluminescence as the excitation wavelength is varied. fishersci.cacenmed.comereztech.com

In the context of PLE spectroscopy, this compound has been utilized as an excitation source for studying rare-earth doped semiconductors, specifically Erbium-doped Gallium Nitride (GaN:Er). wikipedia.org A system involving an Ar+ multiline-ultraviolet laser pumping an this compound dye laser has provided excitation in the 390-410 nm range for PLE measurements of GaN:Er samples. wikipedia.org Rare-earth doped GaN materials are of significant research interest due to their luminescence properties, with GaN:Er being particularly relevant for potential applications in optical communications owing to its characteristic emission at 1.54 µm. wikipedia.org Wide band-gap semiconductors like GaN are considered attractive host materials for rare-earth elements because they can exhibit reduced thermal quenching of luminescence compared to smaller band-gap semiconductors. wikipedia.orgfishersci.ptwikidata.org

Implications for Optical Communication Technologies

The application of laser dyes like this compound in optical communication technologies is primarily linked to their ability to generate light in specific wavelength ranges crucial for data transmission. This compound is noted for its efficient continuous-wave (CW) operation between 373 and 408 nm. ossila.com While traditional long-haul optical communication typically utilizes wavelengths in the infrared range (around 1.3 to 1.6 µm) due to lower fiber loss and dispersion, research into shorter wavelength regions, including the UV and blue, can be relevant for specific niche applications such as short-range communication, data storage, or specialized sensing integrated within photonic circuits. The development of new laser dyes, including the Exalite series, has contributed to expanding the available wavelengths for dye lasers, which can serve as tunable light sources in photonic research and potentially in future communication systems or components. wikipedia.org The manufacturer of this compound is also involved in research and development for telecommunications materials, indicating a potential, albeit not explicitly detailed in the provided search results concerning this compound specifically, for these types of compounds in optical technologies.

Exploration of Coherent Effects in Dye-Antenna Systems

This compound has been specifically utilized in studies exploring the interaction between organic dyes and plasmonic nanoantenna arrays, particularly concerning fluorescence enhancement and control. These investigations delve into the coherent effects that can arise in such coupled systems. While fluorescence is inherently a spontaneous emission process, the presence of a nanoantenna array can influence the emission characteristics, including its directionality and intensity, through mechanisms that can involve coherent energy transfer and coupling phenomena.

Research involving this compound coated on aluminum nanoantenna arrays has demonstrated significant enhancement of near UV fluorescence. For instance, angle-resolved photoluminescence measurements of this compound coated arrays showed up to a 6-fold enhancement of fluorescence at 360 nm. These studies highlight the potential to control the directionality of fluorescence emission from the dye by designing the nanoantenna array structure.

The coherence of the emission in a molecule-antenna system is influenced by the coupling strength between the emitters (this compound molecules) and the antenna array. Achieving a strong coupling regime, where the interaction between the dye and the plasmonic structure is significant, can lead to modified photophysical properties and potentially influence the coherent nature of the emitted light. The use of this compound in these experiments provides valuable insights into the fundamental interactions between fluorescent molecules and plasmonic nanostructures, contributing to the understanding and development of advanced photonic devices for applications such as fluorescence-based sensing.

The experimental findings often involve analyzing the absorption and emission spectra of this compound in the presence of nanoantennas and comparing them to the dye on a bare substrate. These spectral analyses, along with angle-resolved measurements, provide data crucial for understanding the enhancement mechanisms and the degree of control over the fluorescence emission.

Table: Research Findings on this compound in Dye-Antenna Systems

SystemDye ConcentrationExcitation WavelengthEmission Wavelength (Peak)Observed EffectEnhancement Factor (Peak)Reference
This compound on Aluminum Nanoantennas1.73 mM (in H2O/EtOH)325 nm LED~360 nmEnhancement of NUV fluorescence, Beam SteeringUp to 6x
This compound on Aluminum NanoantennasNot specifiedNot specifiedNear UVIncrease in fluorescence emissionUp to 23x

Note: The enhancement factor can vary depending on the specific nanoantenna design and experimental conditions.

These studies underscore the role of this compound as a suitable fluorescent probe for investigating light-matter interactions at the nanoscale and exploring the potential for engineering coherent effects in hybrid dye-plasmonic systems.

Structure Property Relationships Within the Exalite Dye Series

Comparative Photophysical Analysis of Derivatives (e.g., Exalite 384, Exalite 404, Exalite 416, Exalite 417)

The photophysical properties of Exalite dyes, including absorption and emission characteristics, are influenced by their specific molecular structures. Exalite 384, Exalite 389, and Exalite 398 are identified as para-quaterphenylenes, while Exalite 404 is described as a para-quintphenylene. aip.org Exalite 392E itself has demonstrated optimum laser performance at 392 nm. researchgate.net

Studies on the solvatochromic shifts of absorption and fluorescence spectra have been conducted for several Exalite dyes, including Exalite 404 and Exalite 417, to determine their ground and excited state dipole moments. researchgate.netresearchgate.netsemanticscholar.orgkarazin.ua These studies indicate that the excited state dipole moments are generally larger than the ground state dipole moments, suggesting a significant redistribution of electron density upon excitation. researchgate.netresearchgate.net For Exalite 404, the excited state dipole moment was found to be 2.419 D, with a change in dipole moment of 1.243 D. researchgate.netresearchgate.net For Exalite 417, the excited state dipole moment was determined to be 3.977 D, with a larger change in dipole moment of 2.106 D. researchgate.netresearchgate.net These differences in dipole moments reflect variations in the intramolecular charge transfer (ICT) characteristics among the derivatives in different solvent environments.

Comparative photophysical data for some Exalite derivatives are presented in the table below, highlighting their absorption and emission characteristics, as well as typical tuning ranges and efficiencies under specific pumping conditions.

DyeSolventPump SourceAbsorption λ-max (nm)Fluorescence λ-max (nm)Lasing Range (nm)Efficiency (%)
Exalite 384p-DioxaneXeCl (308 nm)324 (shoulder)359 (shoulder)371-384177b
Exalite 384p-DioxaneNd:YAG (355 nm)384-377-38815 sirah.comsirah.com
Exalite 404p-DioxaneXeCl (308 nm)332381392-415177c
Exalite 404p-DioxaneNd:YAG (355 nm)400-396-413~7.5 x 10⁻⁵ M conc. luxottica.com
Exalite 416p-DioxaneXeCl (308 nm)353393404-427177c
Exalite 416p-DioxaneNd:YAG (355 nm)413438 (shoulder)403-4268.3 luxottica.com

Note: Efficiency values can vary depending on the laser configuration and pump power level. sirah.comsirah.com

These data illustrate how structural variations among the Exalite dyes lead to shifts in their absorption and emission spectra, enabling tunability across different wavelength ranges. Exalite 384, 404, 416, 417, and 392A are noted for their excellent operating lifetimes. luxottica.comluxottica.com

Influence of Molecular Substituents and Structural Rigidization on Performance

The photophysical performance of Exalite dyes is significantly influenced by their molecular architecture, particularly the nature and position of substituents and the degree of structural rigidization. Exalite dyes possess rigidized structures, which contributes to a low Stokes shift in their fluorescence. researchgate.net

In related coumarin (B35378) dye systems, the introduction of electron-donating groups, such as amino groups at the 7-position, can enhance fluorescence. Conversely, electron-withdrawing groups at the 3- or 4-position can also contribute to fluorescence enhancement by increasing the probability of intramolecular charge transfer. The extent of spectral shifts and the magnitude of molar extinction coefficients in coumarin laser dyes are correlated with how closely the relevant substituents align with the direction of the intramolecular charge transfer. scispace.comacs.org

For Exalite dyes, which are often based on poly-para-phenylene or fluorene (B118485) frameworks, the substitution patterns affect the electronic structure and the efficiency of radiative decay. For instance, the presence of alkoxy groups in single ring-bridge dyes like Exalite 389 can lead to a reduction in lifetime. researchgate.net In double ring-bridge dyes such as Exalite 376 and Exalite 384, the rigid bridging influences the shape of the tuning curves, resulting in strong, broad features. researchgate.net The complex hydrocarbon functions at the ends of Exalite 398 are associated with a doubling of the lifetime. researchgate.net

Structural rigidization not only impacts electronic transitions but can also affect molecular dynamics. Studies on rigidized coumarin dyes have shown that their rotational diffusion, as reflected in fluorescence polarization, is influenced by the free volume of the medium. aphrc.orgias.ac.in This suggests that the rigidity built into the Exalite structure can play a role in their interactions with the solvent environment and their photostability.

Rational Design Principles for Wavelength Tuning and Efficiency Optimization

Rational design principles for Exalite dyes and related laser dyes focus on controlling the electronic structure to achieve desired absorption and emission wavelengths and maximize efficiency. A key principle involves manipulating the intramolecular charge transfer (ICT) character of the molecule. In coumarin dyes, increasing the electron-donating strength of the substituent at the 7-position or the electron-withdrawing strength of the substituent at the 3- or 4-position leads to a red shift in both UV-vis peak absorption and lasing wavelengths. scispace.comacs.org This correlation between substituent electronic properties and spectral shifts provides a basis for wavelength tuning.

The rigidized structure prevalent in many Exalite dyes is a deliberate design element. Rigidization can restrict conformational flexibility, which can minimize non-radiative decay pathways that involve molecular motion, thereby enhancing fluorescence quantum yield and laser efficiency. aphrc.orgresearchgate.net The low Stokes shift observed in rigidized Exalite dyes is also a favorable characteristic for laser applications, as it minimizes the energy difference between absorption and emission maxima, leading to potentially lower lasing thresholds. researchgate.net

Furthermore, the choice of solvent is a critical consideration in the design and application of Exalite dyes, as solvent polarity can significantly influence absorption and fluorescence spectra through solvatochromic effects. researchgate.neticrc.ac.iracs.org Understanding these solute-solvent interactions allows for the selection of appropriate solvents to optimize the photophysical properties for a given application. sirah.comsirah.com

Computational methods, such as quantum-chemical calculations, play an increasingly important role in the rational design process. These methods can predict the effect of different substituents on the electronic structure and photophysical properties, guiding the synthesis of new derivatives with tailored characteristics. researchgate.netscispace.comsci-hub.boxacs.org By understanding the molecular origins of optoelectronic properties, researchers can establish the structural requirements for designing higher-performance Exalite dyes for laser and other photonic applications. scispace.comacs.org

Analytical Methodologies for the Study of Exalite 392e

Advanced Spectroscopic Characterization Techniques (e.g., Time-Resolved Fluorescence Spectroscopy)

Spectroscopic techniques are fundamental in characterizing the optical properties of laser dyes such as EXALITE 392E. Time-resolved fluorescence spectroscopy is a powerful method used to investigate molecular processes occurring in the excited state and to measure fluorescence dynamics over various timescales, from picoseconds to milliseconds and beyond. lightcon.comhoriba.com This technique involves exciting a sample with a short pulse of light and then measuring the decay in fluorescence intensity over time. montana.edubmglabtech.com

In the context of dyes, time-resolved fluorescence measurements can provide information about the fluorescence lifetime, which is the average time a molecule stays in the excited state before emitting a photon. montana.edu This lifetime can be affected by various factors, including the molecular environment and the presence of quenching agents. montana.edu Techniques like the optical Kerr gate, fluorescence upconversion, and time-correlated single-photon counting (TCSPC) are employed in time-resolved fluorescence spectroscopy to achieve different temporal resolutions. lightcon.com

While the provided search results mention the use of a tunable ring dye laser pumped by an argon ion laser to excite this compound for laser output electricrocket.org, and refer to time-resolved fluorescence spectroscopy as a technique pageplace.de, specific detailed research findings on this compound using time-resolved fluorescence spectroscopy, including detailed decay profiles or lifetime data, are not present in the provided snippets. However, the principles of time-resolved fluorescence spectroscopy, such as measuring fluorescence lifetime and studying quenching, are generally applicable to the study of fluorescent dyes. montana.edu

Chemometric Approaches for Solvatochromic Data Analysis (e.g., Multiple Linear Regression)

Solvatochromism refers to the phenomenon where the absorption or emission spectrum of a chemical compound shifts depending on the solvent it is dissolved in. Analyzing solvatochromic data is crucial for understanding the interactions between a solute (like this compound) and different solvents. Chemometric approaches, particularly multiple linear regression (MLR), are statistical tools used to analyze how solvent parameters influence these spectral shifts. nih.govresearchgate.net

Multiple linear regression involves correlating spectral data (such as the wavenumbers of maximum absorption or emission) with various solvent parameters that describe properties like polarity, hydrogen bond acidity, and hydrogen bond basicity. nih.govresearchgate.netnih.gov This statistical analysis helps to identify which solvent properties are most significant in influencing the spectral behavior of the compound and to develop multi-parametric relationships that describe the solvatochromic effects. nih.govresearchgate.net

Studies on other compounds have successfully used MLR to analyze solvatochromic effects, establishing relationships between spectral shifts and solvent parameters. nih.govresearchgate.netnih.gov This approach allows for a quantitative understanding of solute-solvent interactions, including both non-specific (e.g., dipole-dielectric) and specific (e.g., hydrogen bonding) interactions. researchgate.net

Although the provided information discusses the application of multiple linear regression for analyzing solvatochromic effects in general and for other compounds like benzene (B151609) derivatives and imidazole (B134444) derivatives nih.govresearchgate.netnih.gov, specific research findings detailing the application of MLR to the solvatochromic data of this compound are not available in the search results. However, given that this compound is a dye and its properties can be influenced by the solvent luxottica.com, MLR would be a relevant chemometric technique for studying its solvatochromic behavior.

Advanced Microscopy for Integrated Photonic Systems (e.g., Scanning Photoluminescence Measurements)

Integrated photonic systems involve the manipulation of light on a single chip, offering advantages in terms of speed, energy efficiency, and size for various applications, including sensing and medical tools. imec-int.comsmartphotonics.nlsmart-systems-integration.org Dyes like this compound can be incorporated into such systems, and advanced microscopy techniques are essential for characterizing their performance within these integrated structures.

Scanning photoluminescence (PL) measurements are a type of advanced microscopy used to map the photoluminescence properties of a material or device with spatial resolution. This technique involves exciting the sample with light and then detecting the emitted photoluminescence as the excitation spot is scanned across the surface. This allows for the visualization of variations in fluorescence intensity, spectral shifts, or lifetimes within the integrated system.

One specific application mentioned in the search results involves the use of scanning photoluminescence measurements to study this compound dye spin-coated on aluminum nanoantenna arrays. researchgate.net In this research, scanning PL measurements revealed a significant increase in the peak emission of the dye over the nanoantennas compared to surrounding areas. researchgate.net This demonstrates the utility of scanning photoluminescence in assessing the interaction between this compound and nanophotonic structures and its potential for enhancing fluorescence emission in integrated systems.

Integrated photonic systems themselves are being explored for various applications, including fluorescence microscopy-on-chip, where photonic circuits are used to create focused illumination spots for selective excitation of fluorophores. imec-int.com Scanning photoluminescence measurements would be a suitable technique to characterize the performance of such on-chip microscopy systems utilizing fluorescent materials like this compound.

While detailed data tables from scanning photoluminescence measurements of this compound beyond the observation of increased emission over nanoantennas are not provided researchgate.net, the application of this technique highlights its importance in evaluating the spatial distribution and enhancement of photoluminescence from the dye in the context of integrated photonic devices.

Challenges and Future Research Trajectories

Optimization of Dye Stability and Longevity in Various Environments

The stability and longevity of laser dyes like Exalite 392E are critical for their performance and practical application. While this compound is reported as stable under recommended storage conditions, the available data on its reactivity and conditions to avoid is limited aptus.co.jp. Research into optimizing the stability of laser dyes often involves understanding degradation pathways and developing strategies to mitigate them. Factors such as exposure to light (photodegradation), heat (thermal degradation), and incompatible materials can affect dye longevity aptus.co.jp. For this compound, which operates in the UV and blue regions, photodegradation is a potential challenge. Future research trajectories in this area could focus on developing additives or formulations that enhance its photostability and thermal stability in different solvent systems and operating conditions.

Development of Novel Laser Systems and Photonic Devices

This compound has been explored for use in continuous wave dye lasers operating in the near ultraviolet through the blue spectral region researchgate.netresearchgate.netoptica.orgnih.gov. Future research involves integrating this compound into novel laser systems and photonic devices to expand their capabilities and efficiency. This includes exploring new pumping schemes, cavity designs, and integration with other optical components. For instance, research has investigated using fiber optic systems for delivering high average power pulsed laser beams for dye laser pumping, which could be relevant for this compound based systems researchgate.net. The development of advanced photonic crystal fibers capable of generating supercontinuum in the deep ultraviolet could also open new avenues for pumping or applications of this compound researchgate.net. Continued research aims to improve the efficiency and tuning range of lasers utilizing this dye researchgate.net.

Expansion of Sensing Capabilities beyond Current Paradigms

This compound has shown promise in fluorescence-based sensing applications, particularly when combined with plasmonic nanoantenna arrays optica.orgscispace.comoptica.orgopenrepository.commetaconferences.orgresearchgate.net. Research has demonstrated significant enhancement of near UV fluorescence from this compound coated on aluminum nanoantenna arrays, along with control over emission angles optica.orgscispace.comoptica.org. This indicates potential for developing highly sensitive fluorescence-based sensors. Future research trajectories involve expanding these sensing capabilities. This could include exploring different nanoantenna designs and materials to further optimize fluorescence enhancement and control, enabling the detection of a wider range of analytes with improved sensitivity and specificity. Low-cost fabrication techniques like nanoimprint lithography are being explored to make such sensors more accessible optica.orgscispace.com. While the cited research focuses on plasmonic enhancement, future work could explore other mechanisms and device architectures for sensing with this compound, potentially moving beyond current fluorescence-based paradigms to novel optical sensing modalities.

Advanced Theoretical Modeling for Predictive Material Design

Theoretical modeling plays a crucial role in understanding the properties of laser dyes and designing new materials with desired characteristics. Computational studies, such as density functional theory (DFT) and time-dependent density functional theory (TD-DFT), have been used to optimize the geometries and calculate electronic transition energies of related Exalite dyes researchgate.net. These methods can provide insights into the ground and excited state properties of dyes and their interactions with solvents researchgate.net. Future research should leverage advanced theoretical modeling techniques to predict the performance of this compound and guide the design of modified or new dyes with enhanced stability, efficiency, and spectral properties. This includes improving models for solute-solvent interactions and exploring dynamics simulations to understand degradation pathways. Accurate theoretical modeling can significantly reduce the experimental effort required for material optimization.

Q & A

Basic Research Questions

Q. What are the validated synthetic protocols for EXALITE 392E, and how can researchers ensure reproducibility?

  • Methodology : Begin by cross-referencing peer-reviewed synthesis procedures, emphasizing solvent selection (e.g., anhydrous conditions), purification techniques (e.g., column chromatography), and characterization tools (e.g., HPLC for purity ≥98%, NMR for structural confirmation). Include step-by-step protocols in supplementary materials to align with reproducibility standards . Validate reproducibility via independent replication trials and statistical analysis of yield consistency (±5% variance) across labs .

Q. How should researchers characterize the physicochemical stability of this compound under varying storage conditions?

  • Methodology : Design accelerated stability studies using ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via LC-MS and FTIR to identify hydrolytic or oxidative pathways. Quantify stability thresholds (e.g., ≤10% degradation) and report confidence intervals using ANOVA for batch-to-batch variability .

Q. What analytical techniques are critical for confirming the identity and purity of this compound?

  • Methodology : Combine orthogonal methods:

  • Structural confirmation : High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) for unambiguous assignment .
  • Purity assessment : HPLC-DAD/ELSD with ≥95% purity criteria, validated against certified reference materials .
  • Crystallography : Single-crystal X-ray diffraction for polymorphic form identification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodology :

  • Meta-analysis : Systematically compare experimental variables (e.g., cell lines, assay protocols, compound concentrations) using PRISMA guidelines. Highlight confounding factors like solvent choice (DMSO vs. aqueous buffers) .
  • Dose-response validation : Replicate studies under standardized conditions (e.g., ISO 10993 for cytotoxicity), applying Bland-Altman plots to assess inter-lab variability .
  • Mechanistic profiling : Use CRISPR-edited cell models to isolate target-specific effects vs. off-target interactions .

Q. What computational strategies are effective for modeling this compound’s interaction with its putative molecular targets?

  • Methodology :

  • Molecular docking : Employ AutoDock Vina or Schrödinger Suite with flexible ligand sampling. Validate docking poses via molecular dynamics (MD) simulations (100 ns trajectories, AMBER force field) .
  • Free-energy calculations : Use MM/PBSA or FEP to predict binding affinities (ΔG), correlating with in vitro IC50 values. Discrepancies >1 kcal/mol warrant experimental validation .
  • Machine learning : Train QSAR models on curated bioactivity datasets to predict structure-activity relationships .

Q. How should researchers design experiments to elucidate this compound’s metabolic pathways in vivo?

  • Methodology :

  • Isotopic labeling : Synthesize ¹⁴C-labeled this compound for mass-balance studies in rodent models. Use accelerator mass spectrometry (AMS) for ultra-sensitive metabolite detection .
  • Enzyme phenotyping : Incubate with human liver microsomes + CYP isoform-specific inhibitors. Identify major Phase I/II metabolites via UPLC-QTOF-MS .
  • Data integration : Map metabolites to toxicity pathways using platforms like MetaboAnalyst, prioritizing stable adducts for further validation .

Methodological Best Practices

  • Data Integrity : Archive raw datasets (e.g., spectral files, chromatograms) in FAIR-aligned repositories (e.g., Zenodo) with detailed metadata .
  • Conflict Resolution : For contradictory results, apply Hill’s criteria (e.g., temporality, biological gradient) to assess causality .
  • Ethical Compliance : Disclose all synthetic intermediates and by-products in supplementary materials to meet dual-use research oversight .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.